

# (±)-Dimethindene: A Comprehensive Technical Guide on Solubility and Stability

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## Compound of Interest

Compound Name: (+)-Dimethindene

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This technical guide provides an in-depth overview of the core physicochemical properties of (±)-Dimethindene, focusing on its solubility and stability characteristics. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

## Core Physicochemical Properties

(±)-Dimethindene is a racemic mixture of the R-(-)- and S-(+)-enantiomers. It is a selective histamine H1 antagonist and a potent M2-selective muscarinic receptor antagonist, primarily used for the symptomatic treatment of allergic reactions.[1] The maleate salt is the commonly used pharmaceutical form.

## Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation design. (±)-Dimethindene, as a weak base, exhibits pH-dependent solubility.

## Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Dimethindene and its maleate salt in various solvents.

Compound Form	Solvent	Temperature	Solubility
(±)-Dimethindene	Water	37 °C	239 mg/L[1]
(S)-(+)-Dimethindene maleate	Water	Not Specified	2 mg/mL[2]
(±)-Dimethindene maleate	Methanol	Not Specified	Soluble
(±)-Dimethindene maleate	DMSO	Not Specified	1-10 mg/mL (sparingly soluble)[3]
(±)-Dimethindene maleate	Methanol	Not Specified	0.1-1 mg/mL (slightly soluble)[3]
(±)-Dimethindene maleate	Propylene Glycol	40 °C	Completely Soluble[4] [5][6]

## pH-Dependent Solubility

As a weak base, the aqueous solubility of (±)-Dimethindene is expected to be significantly higher in acidic conditions due to the formation of the more soluble protonated species. Conversely, in neutral to basic conditions, the solubility will be lower as the un-ionized form predominates. A comprehensive pH-solubility profile is crucial for the development of oral and liquid dosage forms. While specific experimental data across a wide pH range is not readily available in the public domain, the World Health Organization (WHO) provides a general protocol for determining the pH-solubility profile of APIs, which is detailed in the experimental protocols section.[7]

## Stability Characteristics

Understanding the stability of (±)-Dimethindene under various stress conditions is essential for determining its shelf-life, storage conditions, and for the development of stable pharmaceutical formulations. Forced degradation studies have been conducted to identify the degradation pathways and to develop stability-indicating analytical methods.

## Summary of Forced Degradation Studies

Forced degradation studies on dimethindene maleate have revealed its susceptibility to specific environmental factors. The following table summarizes the stability of dimethindene maleate under various stress conditions.

Stress Condition	Reagents and Conditions	Observed Stability
Acid Hydrolysis	0.1 M to 1.0 M HCl, Room Temperature to 60°C	Stable[8][9]
Base Hydrolysis	0.1 M to 1.0 M NaOH, Room Temperature to 60°C	Significant degradation observed[9]
Oxidation	0.1% to 3.0% H <sub>2</sub> O <sub>2</sub> , Room Temperature	Significant degradation observed[8][9]
Thermal Degradation	40°C to 80°C	Stable up to 70°C[9]
Photodegradation	Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m <sup>2</sup> )	Specific data for dimethindene is not detailed in the provided results, but this is a standard stress condition.
Aqueous Solution	Water, 70°C for one week	Stable[9][10]

## Degradation Products

Studies have shown that degradation of dimethindene maleate under basic and oxidative stress leads to the formation of several degradation products.[11][12][13] While these products have been separated and quantified using stability-indicating HPLC methods, their specific chemical structures have not been fully elucidated in recent publicly available literature.[9][14] Early studies from 1978 investigated the decomposition products, but access to these detailed findings is limited.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following sections provide standardized protocols that can be adapted for (±)-Dimethindene.

## Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the guidelines provided by the World Health Organization (WHO) for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.<sup>[7][15][16]</sup>

**Objective:** To determine the aqueous solubility of (±)-Dimethindene at different pH values (pH 1.2, 4.5, and 6.8) at  $37 \pm 1$  °C.

**Materials:**

- (±)-Dimethindene API
- Hydrochloric acid (0.1 N) or simulated gastric fluid without enzymes (for pH 1.2)
- Acetate buffer (for pH 4.5)
- Phosphate buffer (for pH 6.8)
- Calibrated pH meter
- Shaking incubator or water bath with shaker, maintained at  $37 \pm 1$  °C
- Centrifuge
- Syringe filters (e.g., 0.45 µm PVDF)
- Validated analytical method for quantification (e.g., HPLC-UV)

**Procedure:**

- **Preparation of Buffers:** Prepare the pH 1.2, 4.5, and 6.8 buffers according to pharmacopeial standards. The pH of the buffers should be adjusted at  $37 \pm 1$  °C.
- **Sample Preparation:** Add an excess amount of (±)-Dimethindene to flasks containing a known volume of each buffer. Ensure that a solid phase remains at the end of the experiment.

- **Equilibration:** Place the flasks in a shaking incubator at  $37 \pm 1$  °C and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
- **Phase Separation:** After equilibration, allow the suspensions to settle. Centrifuge an aliquot of the suspension to separate the solid phase.
- **Filtration:** Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.
- **pH Measurement:** Measure the pH of the filtrate to confirm it has not significantly changed during the experiment.
- **Quantification:** Analyze the concentration of the dissolved dimethindene in the filtrate using a validated analytical method.
- **Replicates:** Perform the experiment in at least triplicate for each pH condition.

## Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on (±)-Dimethindene to identify potential degradation products and to establish a stability-indicating analytical method.<sup>[8][17][18][19][20]</sup>

**Objective:** To investigate the stability of (±)-Dimethindene under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

**Materials:**

- (±)-Dimethindene API
- Hydrochloric acid (e.g., 0.1 M, 1 M)
- Sodium hydroxide (e.g., 0.1 M, 1 M)
- Hydrogen peroxide (e.g., 3%)
- High-purity water

- Solvents for sample preparation (e.g., methanol, acetonitrile)
- Thermostatic oven
- Photostability chamber
- Validated stability-indicating HPLC method

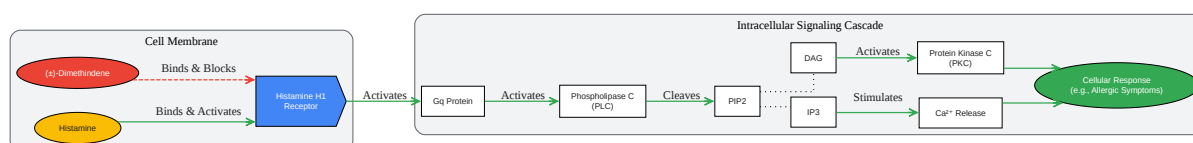
Procedure:

- Control Sample: Prepare a solution of (±)-Dimethindene in a suitable solvent and store it under normal conditions.
- Acid Hydrolysis: Dissolve (±)-Dimethindene in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve (±)-Dimethindene in a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
- Oxidation: Treat a solution of (±)-Dimethindene with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at room temperature for a specified period.
- Thermal Degradation: Expose the solid API to dry heat in a thermostatic oven (e.g., 80°C) for a specified period. Also, heat a solution of the API.
- Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
- Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control sample to identify and quantify any degradation products.
- Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for the initial amount of the drug.

## Visualizations

### Histamine H1 Receptor Signaling Pathway

(±)-Dimethindene exerts its primary therapeutic effect by acting as an antagonist at the histamine H1 receptor. The following diagram illustrates the general signaling pathway initiated by histamine binding to the H1 receptor, which is subsequently blocked by antagonists like dimethindene.

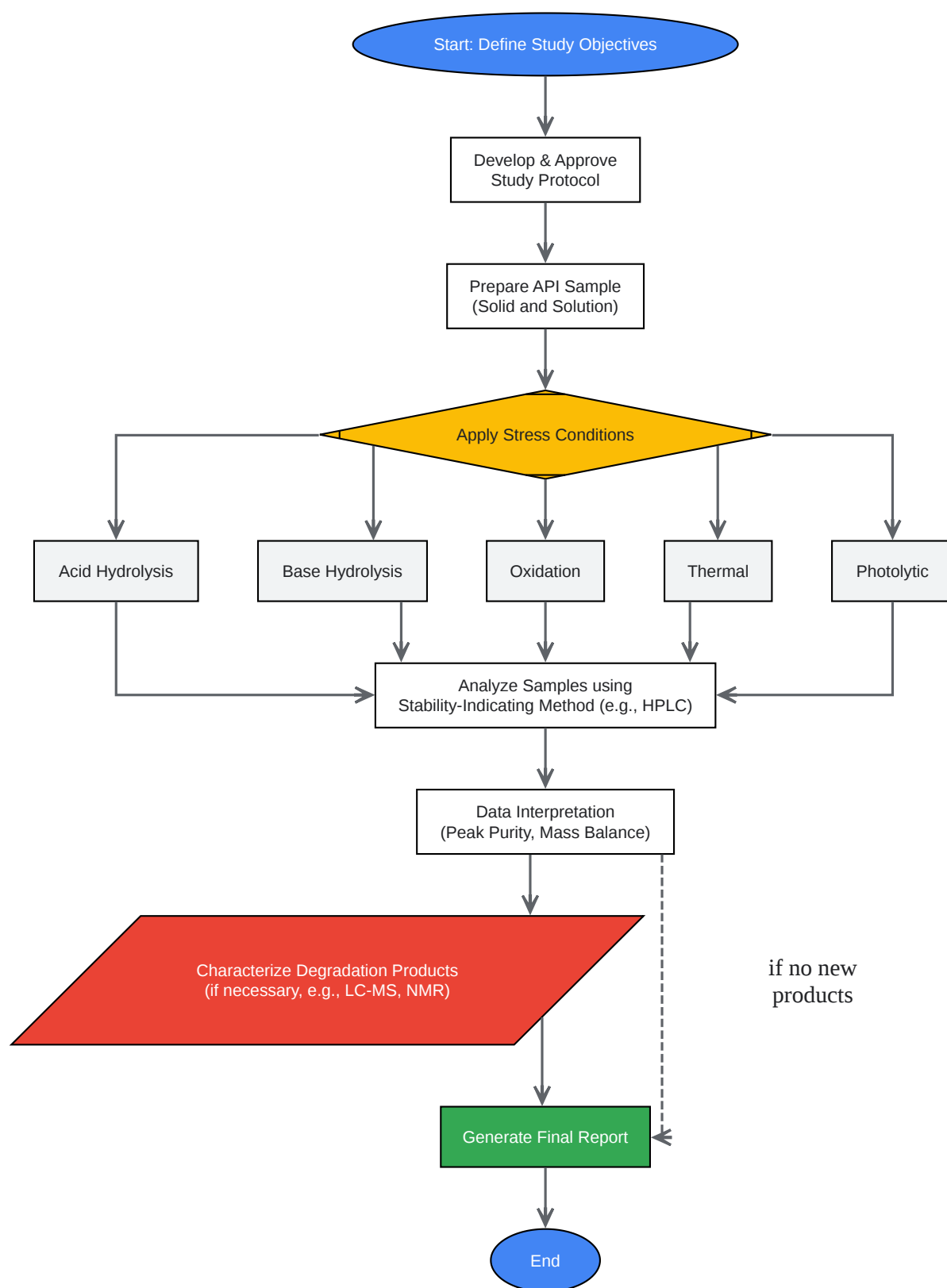


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Caption: Histamine H1 Receptor Signaling Pathway.

### Experimental Workflow for Forced Degradation Studies

The process of conducting a forced degradation study follows a logical sequence of steps, from initial planning to the final analysis and reporting. The diagram below outlines a typical workflow for such a study.



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Caption: Forced Degradation Study Workflow.



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